molecular formula C10H22BNO6 B7801176 tetramethylazanium;triacetyloxyboranuide

tetramethylazanium;triacetyloxyboranuide

Cat. No.: B7801176
M. Wt: 263.10 g/mol
InChI Key: LCFZZOGKVOTFPU-UHFFFAOYSA-N
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Description

It is a white solid with a melting point of 93-98°C . This compound is commonly used as a reducing agent in organic synthesis due to its ability to transfer hydride ions.

Preparation Methods

Tetramethylazanium;triacetyloxyboranuide can be synthesized through the reaction of tetramethylammonium hydroxide with triacetoxyborane. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

Tetramethylazanium;triacetyloxyboranuide primarily undergoes reduction reactions. It is known for its ability to reduce carbonyl compounds to alcohols. Common reagents used in these reactions include methanol and ethanol as solvents. The major products formed from these reactions are the corresponding alcohols .

Scientific Research Applications

Tetramethylazanium;triacetyloxyboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethylazanium;triacetyloxyboranuide involves the transfer of hydride ions to the target molecule. This transfer reduces the target molecule, typically a carbonyl compound, to its corresponding alcohol. The molecular targets are primarily carbonyl groups, and the pathways involved include nucleophilic addition reactions .

Comparison with Similar Compounds

Tetramethylazanium;triacetyloxyboranuide is unique due to its high efficiency as a reducing agent. Similar compounds include:

This compound stands out due to its specific reactivity and efficiency in reducing carbonyl compounds to alcohols.

Biological Activity

Tetramethylazanium; triacetyloxyboranuide, commonly known as tetramethylammonium triacetoxyborohydride (TMAB), is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in organic synthesis and potential therapeutic applications. This article examines the biological activity of TMAB, including its synthesis, properties, and relevant case studies.

  • Molecular Formula : C10_{10}H22_{22}BNO6_6
  • Molecular Weight : 263.10 g/mol
  • CAS Number : 109704-53-2
  • Solubility : Soluble in common organic solvents and water .

Synthesis

TMAB can be synthesized through various methods involving the reaction of tetramethylammonium hydroxide with acetic anhydride in the presence of boron hydrides. The synthesis process often yields a stable white powder that is effective in reducing various organic compounds .

Reductive Properties

TMAB is notable for its reductive capabilities, particularly in the stereoselective reduction of ketones and aldehydes. It has been employed in several organic synthesis applications, demonstrating effectiveness in yielding alcohols from carbonyl compounds:

  • Stereoselective Reduction : TMAB has been used to reduce p-hydroxy ketones to their corresponding alcohols with high selectivity .
  • Case Study : In a study involving hydroxy diketo esters, TMAB facilitated sequential diastereoselective reductions, achieving a 50% isolated yield of the desired product .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that TMAB may possess cytotoxic properties against certain cancer cell lines. For instance, it was found to exhibit moderate cytotoxicity against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines with IC50_{50} values of 11.26 μg/mL and 15.26 μg/mL for NSCLC-N6 and P388 cell lines, respectively . Flow cytometry assays revealed that TMAB treatment inhibited cell proliferation during the G1 phase of the cell cycle, suggesting potential mechanisms involving enzyme inhibition or terminal cell differentiation .

Toxicity Assessment

Despite its beneficial applications, toxicity evaluations are crucial for understanding the safety profile of TMAB:

  • Acute Oral Toxicity : Studies have determined the LD50_{50} values for TMAB in mice and rats, indicating a need for careful handling due to potential acute toxicity .
  • Mutagenicity Tests : The compound has undergone mutagenicity assessments using the Ames test on Salmonella strains and cultured human leukocytes, which are essential for evaluating its genotoxic potential .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Reductive ReactionsEffective in stereoselective reductions of ketones
CytotoxicityModerate activity against NSCLC cell lines
Acute ToxicityLD50_{50} determined in mammalian models
MutagenicityEvaluated using Ames test

Properties

IUPAC Name

tetramethylazanium;triacetyloxyboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h7H,1-3H3;1-4H3/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFZZOGKVOTFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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